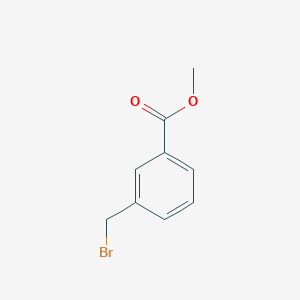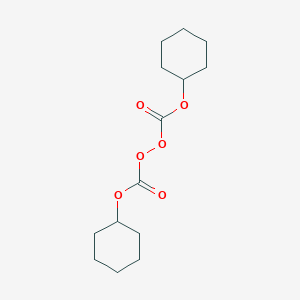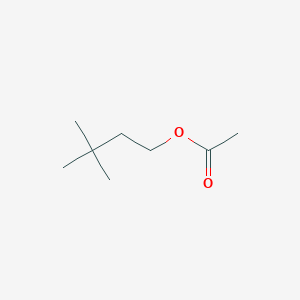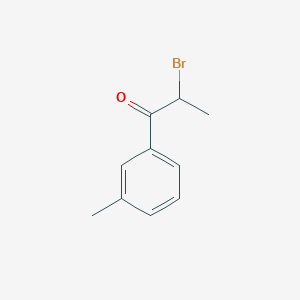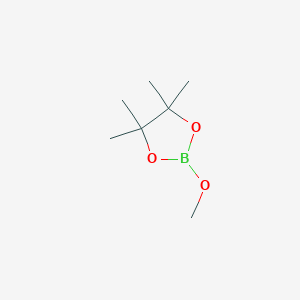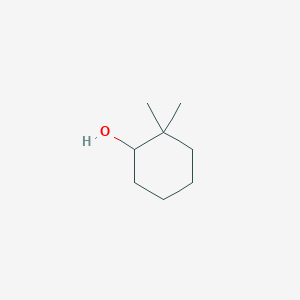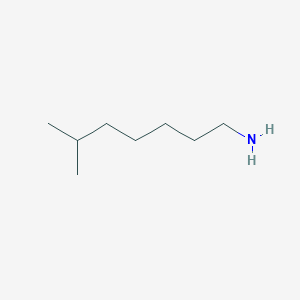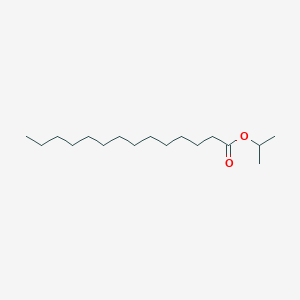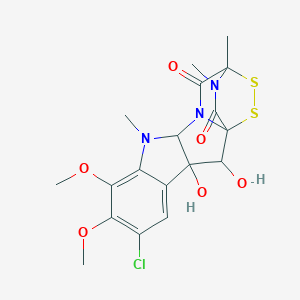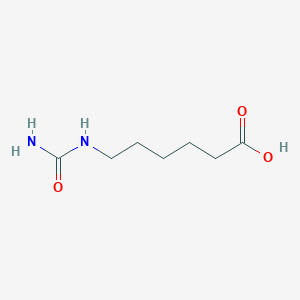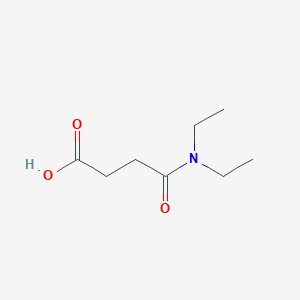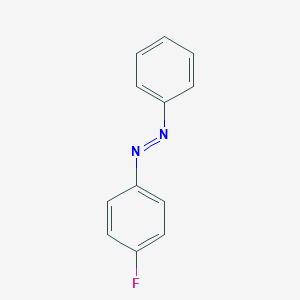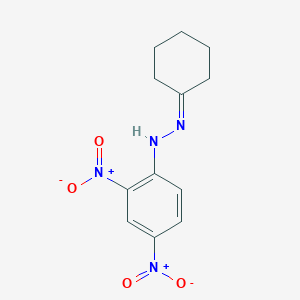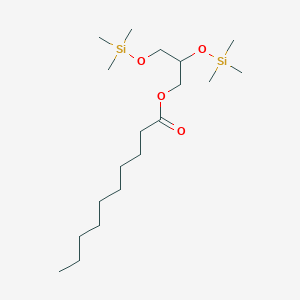
2,3-Bis(trimethylsilyloxy)propyl decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(trimethylsilyloxy)propyl decanoate (BTSPD) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
2,3-Bis(trimethylsilyloxy)propyl decanoate acts as a prodrug by releasing the active drug in vivo through hydrolysis. The compound is hydrolyzed by esterases present in the body to release the active drug. The hydrolysis rate can be controlled by modifying the structure of the prodrug, thereby providing a means to control the release rate of the active drug.
Effets Biochimiques Et Physiologiques
2,3-Bis(trimethylsilyloxy)propyl decanoate has been shown to have minimal toxicity and is generally well-tolerated in vivo. Studies have shown that the compound is rapidly hydrolyzed in vivo to release the active drug, thereby increasing its bioavailability and reducing its toxicity. The compound has also been shown to have minimal effect on the body's biochemical and physiological processes, making it an ideal prodrug for drug delivery applications.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-Bis(trimethylsilyloxy)propyl decanoate has several advantages for use in lab experiments, including its ease of synthesis, low toxicity, and ability to control the release rate of the active drug. However, the compound has several limitations, including its hydrophobic nature, which can limit its solubility in aqueous solutions. This can make it difficult to administer the compound in vivo, particularly for intravenous administration.
Orientations Futures
There are several future directions for research on 2,3-Bis(trimethylsilyloxy)propyl decanoate, including the development of new prodrugs based on the compound for drug delivery applications. The compound could also be used as a monomer for the synthesis of new polymers with unique properties. Additionally, the compound could be further modified to improve its solubility in aqueous solutions, thereby increasing its potential for use in drug delivery applications. Finally, further studies could be conducted to explore the potential of the compound in other fields, such as surface modification and materials science.
Méthodes De Synthèse
2,3-Bis(trimethylsilyloxy)propyl decanoate can be synthesized using a variety of methods, including the reaction of 2,3-epoxypropyl decanoate with trimethylsilyl trifluoromethanesulfonate in the presence of a base. Another method involves the reaction of 2,3-dihydroxypropyl decanoate with trimethylsilyl chloride in the presence of a base. The resulting product is a colorless liquid with a molecular weight of 424.8 g/mol.
Applications De Recherche Scientifique
2,3-Bis(trimethylsilyloxy)propyl decanoate has been extensively studied for its potential applications in various fields, including drug delivery, surface modification, and polymer synthesis. In drug delivery, 2,3-Bis(trimethylsilyloxy)propyl decanoate has been used as a prodrug for the delivery of hydrophobic drugs. The compound can be easily hydrolyzed in vivo to release the active drug, thereby increasing its bioavailability and reducing its toxicity. In surface modification, 2,3-Bis(trimethylsilyloxy)propyl decanoate has been used to modify the surface properties of various materials, including glass, silicon, and metal. The compound can be easily attached to the surface of these materials, thereby improving their hydrophobicity and biocompatibility. In polymer synthesis, 2,3-Bis(trimethylsilyloxy)propyl decanoate has been used as a monomer for the synthesis of various polymers, including polyurethanes and polyesters.
Propriétés
Numéro CAS |
1116-64-9 |
|---|---|
Nom du produit |
2,3-Bis(trimethylsilyloxy)propyl decanoate |
Formule moléculaire |
C19H42O4Si2 |
Poids moléculaire |
390.7 g/mol |
Nom IUPAC |
2,3-bis(trimethylsilyloxy)propyl decanoate |
InChI |
InChI=1S/C19H42O4Si2/c1-8-9-10-11-12-13-14-15-19(20)21-16-18(23-25(5,6)7)17-22-24(2,3)4/h18H,8-17H2,1-7H3 |
Clé InChI |
XTRBTZGYEPNGOK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OCC(CO[Si](C)(C)C)O[Si](C)(C)C |
SMILES canonique |
CCCCCCCCCC(=O)OCC(CO[Si](C)(C)C)O[Si](C)(C)C |
Synonymes |
Decanoic acid 2,3-bis[(trimethylsilyl)oxy]propyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



